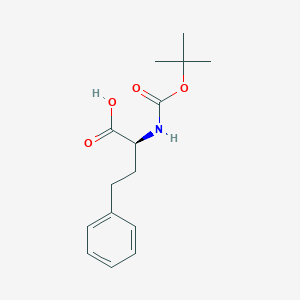

Boc-L-homophenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODLPJUFHPVQP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427007 | |

| Record name | Boc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100564-78-1 | |

| Record name | Boc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-L-homophenylalanine (CAS 100564-78-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-homophenylalanine, with the CAS number 100564-78-1, is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. Its structure features an L-homophenylalanine core, which is a homolog of L-phenylalanine with an additional methylene group in its side chain. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] This unique combination of a hydrophobic side chain and a labile protecting group makes this compound a valuable reagent for introducing the homophenylalanine moiety into peptides and other complex organic molecules.[2] The incorporation of homophenylalanine can impart desirable pharmacokinetic properties to bioactive peptides, such as increased metabolic stability and altered receptor-binding affinities.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 100564-78-1 | [4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [4][5] |

| Molecular Weight | 279.33 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | 76-80 °C | [6] |

| Optical Rotation | [α]²⁰/D +6.5±1°, c = 2% in ethanol | [6] |

| Solubility | Soluble in methanol | [6][7] |

| Storage Temperature | 2-8°C | [3] |

| Purity | ≥97% to ≥98.0% (TLC, HPLC) | [4] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [4] |

| InChI Key | MCODLPJUFHPVQP-LBPRGKRZSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key stages: the synthesis of the L-homophenylalanine backbone and the subsequent protection of the amino group with the Boc moiety.

Synthesis of L-Homophenylalanine (Precursor)

While chemical synthesis routes exist, enzymatic synthesis offers a highly stereoselective and efficient method for producing L-homophenylalanine.

Experimental Protocol: Enzymatic Synthesis of L-Homophenylalanine

This protocol is adapted from a method utilizing a recombinant aromatic L-amino acid transaminase (AroAT).[8]

Materials:

-

2-oxo-4-phenylbutyric acid (2-OPBA)

-

L-aspartate

-

Recombinant E. coli cells overexpressing AroAT

-

Reaction Buffer (e.g., phosphate buffer, pH 7.5)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Hydrochloric acid (for pH adjustment and product recovery)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-aspartate, and the PLP cofactor.

-

Add the recombinant E. coli cell extract containing the AroAT enzyme to the mixture.

-

Initiate the reaction by the intermittent addition of solid-state 2-OPBA to the reaction vessel to avoid substrate inhibition. Maintain the concentration of 2-OPBA below inhibitory levels (e.g., < 40 mM).

-

Continuously stir the reaction mixture at a controlled temperature (e.g., 30-37°C). The low solubility of the L-homophenylalanine product in the aqueous buffer will cause it to precipitate, driving the reaction equilibrium towards product formation.[8]

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Upon completion of the reaction, recover the precipitated L-homophenylalanine by centrifugation or filtration.

-

Purify the L-homophenylalanine by dissolving the crude product in an acidic solution (e.g., HCl), removing any remaining cell debris by centrifugation, and then re-precipitating the pure product by adjusting the pH back to neutral.[8]

Boc Protection of L-Homophenylalanine

The following is a general protocol for the N-protection of an amino acid with a Boc group, adapted from established procedures for similar amino acids.[9][10]

Experimental Protocol: Synthesis of this compound

Materials:

-

L-homophenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

A solvent system (e.g., a mixture of water and tert-butanol or dioxane)

-

Ethyl acetate or other suitable organic solvent for extraction

-

An acidic solution for workup (e.g., potassium hydrogen sulfate solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve L-homophenylalanine in the chosen solvent system containing the base.

-

Slowly add a stoichiometric equivalent of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.

-

Allow the reaction to proceed for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, perform an aqueous workup. This typically involves removing the organic solvent under reduced pressure, followed by extraction with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acidic solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable building block in the synthesis of modified peptides with enhanced biological activity and stability.[3]

Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into peptide chains using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

A coupling reagent (e.g., HBTU, HATU)

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIEA)

-

N,N-Dimethylformamide (DMF) as a solvent

-

Dichloromethane (DCM) for washing

-

Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

-

Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with a solution of TFA in DCM (e.g., 25-50% TFA).

-

Washing: Thoroughly wash the resin with DCM and then DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of DIEA in DMF or DCM.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

-

Add DIEA to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated this compound solution to the neutralized resin-bound peptide.

-

Allow the coupling reaction to proceed with agitation for a sufficient time (typically 1-2 hours).

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Role in Proteasome Inhibitors

A significant application of this compound is in the synthesis of peptidyl proteasome inhibitors.[7][11][12] These compounds are of great interest in cancer therapy as they can selectively target and inhibit the proteasome, a key cellular machinery for protein degradation.[13][14][15] The ubiquitin-proteasome pathway is a critical signaling pathway involved in the degradation of regulatory proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately inducing cell death.[13][16][17]

Peptides containing L-homophenylalanine have been incorporated into the design of non-covalent piperidine-containing peptidyl proteasome inhibitors.[11][12] In the synthesis of these inhibitors, this compound is a key intermediate that is coupled to other fragments of the molecule.

Signaling Pathways and Mechanisms of Action

This compound itself is not known to be directly involved in signaling pathways. Its significance lies in its use as a structural component of larger molecules, particularly proteasome inhibitors. The final peptide products containing the homophenylalanine residue exert their biological effects by inhibiting the ubiquitin-proteasome pathway.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells.[13] It involves two main steps: the tagging of substrate proteins with ubiquitin molecules and the subsequent degradation of the tagged proteins by the 26S proteasome.[14][15]

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Experimental Workflow for Synthesis of a Dipeptide using this compound

Caption: Workflow for dipeptide synthesis using this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[18] It is recommended to avoid inhalation of dust and contact with skin and eyes.[18] Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[18][19]

Conclusion

This compound (CAS 100564-78-1) is a valuable and versatile building block for chemical synthesis, particularly in the fields of peptide chemistry and drug discovery. Its unique structural features allow for the creation of novel peptide analogs with potentially enhanced therapeutic properties. The well-established protocols for its synthesis and incorporation into larger molecules, combined with its role in the development of potent proteasome inhibitors, underscore its importance for researchers and scientists in both academic and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. (2S)-2-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 7018726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aecochemical.com [aecochemical.com]

- 7. This compound | 100564-78-1 [chemicalbook.com]

- 8. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Boc-L-homophenylalanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-homophenylalanine is a non-proteinogenic α-amino acid derivative that serves as a crucial building block in peptide synthesis and pharmaceutical research. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an extended phenylpropyl side chain, offers distinct advantages in the design of novel peptides and peptidomimetics. The incorporation of this compound can impart increased hydrophobicity and conformational flexibility to peptide backbones, influencing their biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound.

Chemical Properties and Structure

This compound is a white crystalline powder.[1] It is soluble in organic solvents such as methanol. The chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-4-phenylbutanoic acid |

| Synonyms | N-Boc-L-homophenylalanine, Boc-Hph-OH |

| CAS Number | 100564-78-1 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

| InChI Key | MCODLPJUFHPVQP-LBPRGKRZSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 279.33 g/mol |

| Melting Point | 70-80 °C |

| Boiling Point (Predicted) | 439.6 ± 38.0 °C at 760 mmHg |

| Density (Predicted) | 1.139 g/cm³ |

| pKa (Predicted) | 3.95 ± 0.10 |

| Appearance | White crystalline powder[1] |

| Optical Rotation | [α]²⁰/D = +5.5 to +7.5° (c=2 in Ethanol) |

| Solubility | Soluble in methanol |

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound, adapted from established methods for the Boc protection of amino acids. This protocol is based on the synthesis of the D-enantiomer and is applicable to the L-enantiomer with the appropriate starting material.

Materials:

-

L-homophenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Acetic acid (AcOH)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Dissolve L-homophenylalanine in a 1:1 mixture of t-BuOH and water.

-

Add powdered NaOH to the solution at room temperature.

-

Add Boc₂O to the reaction mixture in portions over a short period.

-

Stir the resulting suspension overnight at room temperature.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of approximately 5 with acetic acid.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is typically achieved through recrystallization or column chromatography.

Recrystallization Protocol (General):

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane, diethyl ether/hexane, or water/ethanol).[2]

-

If the product oils out, it can be solidified by adding a seed crystal and allowing it to stand at room temperature.[3][4]

-

Once solidified, the product can be slurried in a non-polar solvent like hexane or cyclohexane to form a filterable solid.[4]

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography (General):

For chromatographic purification, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the mobile phase is adjusted to achieve optimal separation of the product from any impurities.

Role in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino group prevents unwanted side reactions during peptide bond formation. It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.

References

A Technical Guide to the Physical Properties of Boc-L-Homophenylalanine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of peptide building blocks is fundamental to successful synthesis and application. This technical guide focuses on N-tert-butoxycarbonyl-L-homophenylalanine (Boc-L-homophenylalanine), a crucial amino acid derivative in peptide synthesis.[1][2][3] This document provides a detailed overview of its physical properties, with a specific focus on its melting point, and includes a standardized experimental protocol for its determination.

Core Physical Properties

This compound is a white to off-white crystalline powder.[2][3] Its chemical structure consists of the L-homophenylalanine backbone with its amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in peptide synthesis as it prevents unwanted side reactions at the N-terminus during peptide chain elongation and can be readily removed under mild acidic conditions.[1]

The incorporation of the homophenylalanine residue introduces a hydrophobic phenylpropyl side chain, which can influence the physicochemical properties of the resulting peptide, such as its solubility, membrane permeability, and interactions with biological targets.[1]

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 100564-78-1 | [1][3][4] |

| Molecular Formula | C15H21NO4 | [2][3][4] |

| Molecular Weight | 279.33 g/mol | [3][5] |

| Melting Point | 70-80 °C | [3] |

| 76-80 °C | [4][6] | |

| 73-79 °C | [4] | |

| Appearance | White to off-white powder/crystals | [2][3] |

| Optical Rotation | [α]20/D +6.5±1°, c = 2% in ethanol | [4][6] |

| [α]20D = 5.5 - 7.5 º (C=2 in Ethanol) | [3] | |

| Solubility | Soluble in methanol | [4][7] |

| Storage Temperature | 2-8°C | [3][4][6] |

Experimental Protocol: Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting point is a sharp, well-defined temperature range. The following protocol describes the capillary melting point method, a standard and reliable technique for determining the melting range of this compound.[8]

Objective: To accurately determine the melting range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the material into the sealed end. The packed sample height should be approximately 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary determination, a rapid heating rate (e.g., 10-20 °C/min) can be used to quickly identify an approximate melting range.

-

For an accurate measurement, set the heating rate to a slow 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.[8]

-

-

Observation and Recording:

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid becomes visible (the onset of melting).

-

Continue to observe and record the temperature at which the entire sample has completely transitioned into a clear liquid (the completion of melting).

-

The recorded temperature range between the onset and completion of melting is the melting range of the sample.

-

Role in Peptide Synthesis: A Workflow Overview

This compound is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1][3] The following diagram illustrates the logical workflow of incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aecochemical.com [aecochemical.com]

- 5. (2S)-2-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 7018726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Homophe-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 100564-78-1 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of N-Boc-L-homophenylalanine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-L-homophenylalanine, a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this protected amino acid is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for determining solubility, and offers a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For protected amino acids like N-Boc-L-homophenylalanine, solubility is influenced by several factors:

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group increases the hydrophobicity of the amino acid, generally decreasing its solubility in polar protic solvents like water and increasing its solubility in many organic solvents.

-

The Homophenylalanine Side Chain: The additional methylene group in the homophenylalanine side chain compared to phenylalanine further enhances its nonpolar character, influencing its interaction with different solvents.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of solubility.

A general principle is that "like dissolves like." Therefore, N-Boc-L-homophenylalanine, with its significant nonpolar character, is expected to be more soluble in organic solvents than in water.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for N-Boc-L-homophenylalanine in a wide range of common organic solvents is not extensively reported in publicly available literature. The following table summarizes the available data. For many solvents, experimental determination is necessary to obtain precise values.

| Solvent Class | Solvent | Chemical Formula | Solubility (at approx. 20-25°C) | Notes |

| Amide | N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not available | Boc-protected amino acids are generally soluble in DMF.[1] |

| Sulfoxide | Dimethyl sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[2] | Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.[2] |

| Alcohols | Methanol | CH₃OH | Soluble[3] | No quantitative data available. |

| Ethanol | C₂H₅OH | Data not available | N/A | |

| Isopropanol | C₃H₈O | Data not available | N/A | |

| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | Data not available | Boc-protected amino acids are typically soluble in DCM.[1] |

| Esters | Ethyl Acetate | C₄H₈O₂ | Data not available | N/A |

| Ethers | Diethyl Ether | C₄H₁₀O | Data not available | N/A |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | N/A |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This protocol outlines the steps to determine the solubility of N-Boc-L-homophenylalanine in a chosen organic solvent.

Materials and Equipment

-

N-Boc-L-homophenylalanine (solid)

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid N-Boc-L-homophenylalanine to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[5] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of undissolved solid, centrifuge the vial at a high speed.[4]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining micro-particulates.[5] This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification via HPLC:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of N-Boc-L-homophenylalanine.[6] A typical method would involve a C18 reversed-phase column with UV detection at an appropriate wavelength (e.g., 210 nm).

-

Prepare a calibration curve using standard solutions of N-Boc-L-homophenylalanine of known concentrations.

-

Calculate the concentration of N-Boc-L-homophenylalanine in the undiluted saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, and report the temperature at which the measurement was made.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of N-Boc-L-homophenylalanine.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While specific quantitative solubility data for N-Boc-L-homophenylalanine in many common organic solvents is sparse, its general behavior can be inferred from its structure and the properties of related Boc-protected amino acids. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol. For precise and reliable data, experimental determination using a standardized protocol such as the shake-flask method is highly recommended. The detailed methodology and workflow provided in this guide offer a robust framework for researchers and drug development professionals to accurately determine the solubility of N-Boc-L-homophenylalanine, thereby facilitating its effective use in synthesis and formulation.

References

Navigating the Spectroscopic Landscape of Boc-L-homophenylalanine: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of modified amino acids is paramount. This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Boc-L-homophenylalanine, a key building block in peptide synthesis and medicinal chemistry.

This document presents a detailed analysis of the NMR spectral data for N-tert-butoxycarbonyl-L-homophenylalanine, alongside standardized experimental protocols for data acquisition. The information herein is intended to serve as a critical resource for the structural elucidation and quality control of this important synthetic amino acid derivative.

Chemical Structure

This compound, with the IUPAC name (2S)-2-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid, possesses a chemical structure characterized by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of L-homophenylalanine.

Caption: Chemical Structure of this compound.

¹H NMR and ¹³C NMR Data

Table 1: Estimated ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Estimated Coupling Constant (J) in Hz |

| COOH | ~10-12 | br s | - |

| Phenyl-H | 7.15 - 7.35 | m | - |

| NH | ~5.0 | d | ~8.0 |

| α-H | ~4.4 | m | - |

| γ-CH₂ | ~2.7 | t | ~7.5 |

| β-CH₂ | ~2.1 - 2.3 | m | - |

| Boc (t-butyl) | ~1.45 | s | - |

Table 2: Estimated ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| COOH | ~176 |

| Boc (C=O) | ~155 |

| Phenyl (C) | ~141 |

| Phenyl (CH) | ~128.5 |

| Phenyl (CH) | ~128.4 |

| Phenyl (CH) | ~126 |

| Boc (quaternary C) | ~80 |

| α-C | ~53 |

| β-C | ~34 |

| γ-C | ~32 |

| Boc (CH₃) | ~28.3 |

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.

-

Temperature: Standard ambient temperature (e.g., 298 K).

For ¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

For ¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 0-200 ppm.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

Experimental Workflow

The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is illustrated in the diagram below.

Caption: Workflow for NMR analysis of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation and analysis, it is always recommended to acquire and interpret the spectra of the specific sample .

The Pivotal Role of Boc-L-homophenylalanine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the use of non-canonical amino acids has emerged as a powerful strategy to overcome the limitations of traditional peptide-based therapeutics. Among these, Boc-L-homophenylalanine, a protected form of the unnatural amino acid L-homophenylalanine, has garnered significant attention. Its unique structural properties, featuring an additional methylene group in the side chain compared to its natural counterpart, L-phenylalanine, bestow upon it the ability to modulate the pharmacological profiles of parent molecules. This in-depth technical guide explores the multifaceted role of this compound in medicinal chemistry, detailing its application in the synthesis of novel therapeutic agents, providing comprehensive experimental protocols, and presenting quantitative data on the biological activity of resulting compounds.

Core Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a diverse array of bioactive molecules, primarily through solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise elongation of peptide chains, preventing unwanted side reactions.[1] The incorporation of the homophenylalanine residue can significantly influence the physicochemical properties of a peptide, such as its hydrophobicity, conformational flexibility, and resistance to enzymatic degradation.[2]

These modified properties are instrumental in the design of:

-

Peptidomimetics: Molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability.[3]

-

Protease Inhibitors: The unique stereochemistry and bulk of the homophenylalanine side chain can lead to potent and selective inhibition of proteases, which are key targets in various diseases, including viral infections and cancer.

-

Anticancer Agents: Peptides and small molecules containing homophenylalanine have been investigated for their potential to target cancer-specific pathways, such as the PI3K/AKT signaling cascade.

-

Antimicrobial Peptides (AMPs): The incorporation of homophenylalanine can enhance the lytic activity and stability of AMPs, making them promising candidates for combating antibiotic-resistant bacteria.

Quantitative Biological Activity Data

The true measure of a medicinal chemistry building block lies in the biological activity of the compounds it helps create. Below are tables summarizing quantitative data for various peptides and peptidomimetics incorporating phenylalanine derivatives, including homophenylalanine analogues, demonstrating their therapeutic potential.

Table 1: Inhibitory Activity of Phenylalanine and Homophenylalanine Analogs in Protease Inhibition

| Compound ID | Target Protease | Inhibitor Structure/Description | IC50 (nM) | Ki (nM) | Citation |

| EU-4865 | Angiotensin-Converting Enzyme (ACE) | (S)(-)-1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-3-isoquinoline carboxylic acid | 19 | 38 | [4] |

| EU-5031 | Angiotensin-Converting Enzyme (ACE) | (S)(-)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid | 6.7 | 6.9 | [4] |

| Compound 57 | Dipeptidyl Peptidase IV (DPP-4) | β-homophenylalanine analog containing pyrrolidin-2-yl methyl amide with a meta-sulfamoyl group | - | - | [5] |

| Anti-SARS Octapeptide | Angiotensin-Converting Enzyme (ACE) | AVLQSGFR-OH | 34,000 | - | [6] |

Table 2: Antimicrobial Activity of Peptides Containing Phenylalanine Derivatives

| Peptide Name | Target Microorganism | Peptide Sequence/Description | MIC (µg/mL) | Citation |

| Aurein 1.2 Analog (D4A) | E. coli | - | - | [7] |

| Aurein 1.2 Analog (D4A) | S. aureus | - | - | [7] |

| Boc-Phe-Trp-OMe | Gram-positive and Gram-negative bacteria | Boc-protected dipeptide | 230-400 | [8] |

| Boc-Trp-Trp-OMe | Gram-positive and Gram-negative bacteria | Boc-protected dipeptide | 230-400 | [8] |

| NKC-DOPA1 | E. coli | Adhesive antimicrobial peptide | 16 | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery research. The following sections provide methodologies for the synthesis of a peptide containing this compound and a representative biological assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hypothetical Tripeptide (Ac-Ala-Hphe-Gly-NH2)

This protocol outlines the manual synthesis of a tripeptide on a Rink Amide resin using Boc chemistry.

1. Resin Swelling and Preparation:

-

Weigh 100 mg of Rink Amide resin (substitution level: 0.5 mmol/g) into a fritted syringe.

-

Add 2 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

-

Drain the DCM and wash the resin three times with 2 mL of dimethylformamide (DMF).

2. First Amino Acid Coupling (Boc-Gly-OH):

-

In a separate vial, dissolve Boc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and allow it to activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Drain the reaction solution and wash the resin three times with 2 mL of DMF, followed by three times with 2 mL of DCM.

3. Boc Deprotection:

-

Add 2 mL of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Shake for 2 minutes, then drain.

-

Add a fresh 2 mL of 50% TFA in DCM and shake for 30 minutes.

-

Drain the TFA solution and wash the resin three times with 2 mL of DCM.

4. Neutralization:

-

Add 2 mL of 10% DIPEA in DCM to the resin and shake for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin three times with 2 mL of DCM.

5. Second Amino Acid Coupling (this compound):

-

Repeat step 2 using this compound.

6. Boc Deprotection and Neutralization:

-

Repeat steps 3 and 4.

7. Third Amino Acid Coupling (Boc-Ala-OH):

-

Repeat step 2 using Boc-Ala-OH.

8. N-terminal Acetylation:

-

After the final Boc deprotection and neutralization, add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in 2 mL of DMF to the resin.

-

Shake for 30 minutes at room temperature.

-

Drain and wash the resin three times with 2 mL of DMF, followed by three times with 2 mL of DCM.

9. Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add 2 mL of the cleavage cocktail to the resin and shake for 2 hours at room temperature.

-

Filter the cleavage solution into a cold centrifuge tube containing diethyl ether.

-

Precipitate the peptide by adding more cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

10. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: In Vitro Protease Inhibition Assay (FRET-based)

This protocol describes a general method for assessing the inhibitory activity of a compound containing homophenylalanine against a specific protease using a Förster Resonance Energy Transfer (FRET) substrate.[10]

1. Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for the target protease (e.g., Tris-HCl with CaCl2 for trypsin).[11]

-

Protease Solution: Dilute the stock solution of the target protease to the desired working concentration in assay buffer.

-

FRET Substrate Solution: Dissolve the FRET peptide substrate in DMSO to create a stock solution, then dilute to the final working concentration in assay buffer.

-

Inhibitor Solutions: Prepare a stock solution of the homophenylalanine-containing inhibitor in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

2. Assay Procedure (96-well plate format):

-

Add 10 µL of each inhibitor dilution to the wells of a black 96-well microplate.

-

Include positive controls (a known inhibitor of the protease) and negative controls (assay buffer with DMSO).

-

Add 40 µL of the diluted protease solution to all wells except the blank wells.

-

Add 50 µL of assay buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the FRET substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

3. Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair every minute for 30-60 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts related to the application of this compound in medicinal chemistry.

Peptidomimetic Drug Design Workflow

Hypothetical Mechanism of a Homophenylalanine-Containing Inhibitor in the PI3K/AKT Signaling Pathway

Conclusion

This compound has proven to be an invaluable asset in the medicinal chemist's toolbox. Its strategic incorporation into peptides and small molecules allows for the fine-tuning of their pharmacological properties, leading to the development of novel therapeutic candidates with enhanced efficacy, selectivity, and stability. The data and protocols presented in this guide underscore the versatility of this building block and provide a foundation for researchers to explore its full potential in their drug discovery endeavors. As our understanding of disease pathways deepens, the rational design of molecules incorporating non-canonical amino acids like homophenylalanine will continue to be a critical driver of innovation in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Synthesis and activity of ACE inhibitory peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. upcommons.upc.edu [upcommons.upc.edu]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Enzymatic Assay of Trypsin Inhibition [protocols.io]

Unlocking New Therapeutic Frontiers: An In-depth Guide to the Application of Unnatural Amino Acids in Drug Discovery

Introduction: The 20 canonical amino acids that constitute the building blocks of proteins offer a remarkable but finite chemical diversity. For decades, drug discovery has sought to expand this repertoire to overcome the limitations of natural peptides and proteins, such as poor stability, low bioavailability, and rapid enzymatic degradation. Unnatural amino acids (UAAs), which are not found in the natural protein synthesis machinery, have emerged as a transformative tool, enabling the creation of novel therapeutics with enhanced properties and tailored functionalities.[1][2] This technical guide provides a comprehensive overview of the strategic application of UAAs in modern drug discovery, detailing key methodologies, quantitative data on UAA-containing drugs, and the underlying biological pathways.

The Advantage of Designing Beyond Nature

Incorporating UAAs into peptides, proteins, and small-molecule drugs offers a multitude of advantages that address critical challenges in drug development. These non-proteinogenic amino acids provide a versatile scaffold for molecular design, allowing for the fine-tuning of pharmacological profiles.[1][3]

Key benefits include:

-

Enhanced Stability: Natural peptides are often susceptible to degradation by proteases in the body. The unique structures of UAAs can render peptide-based drugs resistant to enzymatic digestion, significantly prolonging their half-life and therapeutic window.[1][]

-

Improved Pharmacokinetics: UAAs can be designed to modulate properties like lipophilicity and hydrophilicity, which can improve membrane permeability, bioavailability, and overall distribution within the body.[3][5] More than 110 FDA-approved drugs contain UAAs, and approximately 44% of these are orally available, demonstrating the power of UAAs to create more drug-like molecules.[6]

-

Increased Potency and Selectivity: The novel side chains and structural constraints introduced by UAAs can create more precise interactions with biological targets, leading to higher binding affinity and greater selectivity for the target receptor or enzyme over off-targets.[1][]

-

Novel Functionalities: UAAs can introduce unique chemical handles into proteins, such as ketones, azides, or alkynes. These bioorthogonal groups allow for site-specific conjugation of other molecules like imaging agents, polyethylene glycol (PEG), or cytotoxic drugs, opening up applications in areas like antibody-drug conjugates (ADCs).[1][7]

Key Applications and UAA-Containing Therapeutics

The versatility of UAAs has led to their successful integration into a wide range of therapeutic areas, from oncology and metabolic disorders to neurology.[6][8]

Small-Molecule Drugs

Many successful small-molecule drugs are themselves UAAs or contain UAA derivatives. These molecules often act as enzyme inhibitors or receptor modulators. Notable examples include:

-

Levodopa (L-DOPA): Used in the treatment of Parkinson's disease, this UAA is a precursor to dopamine and can cross the blood-brain barrier to replenish depleted dopamine levels in the brain.[9][10]

-

Sitagliptin: A β-amino acid derivative that acts as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[11][12]

-

Bortezomib: A proteasome inhibitor containing a boronic acid-modified UAA, used in the treatment of multiple myeloma.[1][13]

Peptide and Protein Therapeutics

UAAs are revolutionizing peptide-based drug design. By replacing natural amino acids, researchers can create peptidomimetics with superior drug-like properties.[3] This is particularly crucial for developing novel antimicrobial peptides (AMPs) that are more stable against bacterial proteases and for engineering antibody-drug conjugates (ADCs) where a cytotoxic drug is attached to a specific site on an antibody, away from the antigen-binding region, to improve its therapeutic index.[1][8]

Quantitative Data on UAA-Containing Drugs

The incorporation of UAAs has a quantifiable impact on the efficacy and pharmacokinetic profiles of drugs. The following tables summarize key data for several FDA-approved drugs that leverage UAA technology.

| Drug Name | Therapeutic Area | Unnatural Amino Acid Feature | Target | Key Quantitative Data | Citations |

| Bortezomib | Multiple Myeloma | N-terminal pyrazinoyl group, boronic acid replacing carboxylic acid | 26S Proteasome | IC₅₀: 3.8 nM (average across 60 human cancer cell lines); Ki: 0.6 nM (for 20S proteasome) | [1][13] |

| Sitagliptin | Type 2 Diabetes | β-amino acid with a trifluoromethyl group | DPP-4 | Bioavailability: ~87%; t₁/₂: ~12.4 hours; DPP-4 Inhibition: >80% over 24h with 100 mg dose | [14][15] |

| Levodopa | Parkinson's Disease | Dihydroxyphenyl derivative of alanine | Dopamine Precursor | t₁/₂: ~1.5 hours (when co-administered with carbidopa) | [9][10] |

| Carbidopa | Parkinson's Disease | Hydrazine derivative of a methylated DOPA | DOPA decarboxylase | Primarily used to increase Levodopa's bioavailability by preventing peripheral conversion | [9] |

| Baclofen | Spasticity | β-(4-chlorophenyl)-GABA | GABA-B Receptor Agonist | Bioavailability: Rapidly and extensively absorbed; t₁/₂: 3-4 hours | [6] |

Signaling Pathways Modulated by UAA-Containing Drugs

To illustrate the mechanism of action, this section provides diagrams of key signaling pathways affected by drugs containing unnatural amino acids.

Levodopa and the Dopaminergic Pathway in Parkinson's Disease

Levodopa addresses the dopamine deficiency characteristic of Parkinson's disease. As a dopamine precursor, it crosses the blood-brain barrier and is converted into dopamine within the brain, thereby restoring signaling through dopamine receptors (D1 and D2) in the striatum, which is crucial for motor control.[9][10][16]

HDAC Inhibition in Cancer Therapy

Histone Deacetylase (HDAC) inhibitors, some of which are derived from UAAs, represent a class of epigenetic drugs. HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression of key tumor suppressor genes like p21 and p53. By inhibiting HDACs, these drugs promote histone hyperacetylation, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately cell cycle arrest and apoptosis.[3][17][18]

Methodologies for UAA Incorporation

The site-specific incorporation of UAAs into proteins is a powerful technique that has been refined over the years. The most robust and widely used method is genetic code expansion via nonsense suppression, particularly amber (UAG) stop codon suppression.[7][19]

Experimental Workflow: Amber Codon Suppression

This process requires two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes and charges the UAA, and a corresponding orthogonal suppressor tRNA (tRNACUA) that recognizes the amber stop codon.[20][21][22] The term "orthogonal" means that this pair functions independently of the host cell's endogenous synthetases and tRNAs.[22]

Detailed Experimental Protocols

Below are generalized protocols for the key steps in expressing a protein containing a UAA in E. coli.

Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Stop Codon

This protocol creates the DNA template for the target protein, replacing the codon for the amino acid at the desired position with a TAG stop codon.

-

Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation (e.g., changing a Tyrosine codon TAC to TAG). The primers should have a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing:

-

50 ng of template plasmid DNA (encoding the wild-type protein).

-

125 ng of each forward and reverse primer.

-

dNTPs.

-

High-fidelity DNA polymerase and reaction buffer.

-

-

Perform thermal cycling (e.g., 18 cycles) with an initial denaturation, followed by cycles of denaturation, annealing, and extension.

-

-

Template Digestion: Digest the parental, methylated template DNA by adding a restriction enzyme like DpnI to the PCR product and incubating for 1 hour at 37°C. This selects for the newly synthesized, mutated DNA.

-

Transformation: Transform competent E. coli cells with the DpnI-treated DNA and plate on selective agar plates.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation via Sanger sequencing.

Protocol 2: Protein Expression and UAA Incorporation

This protocol describes the expression of the mutated gene in an E. coli strain that also expresses the required orthogonal aaRS/tRNA pair.

-

Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

-

The plasmid containing the target gene with the amber codon.

-

A plasmid encoding the orthogonal aaRS/tRNA pair (e.g., a pEVOL plasmid).[23]

-

-

Culture Growth:

-

Inoculate a starter culture in a suitable medium (e.g., LB) with appropriate antibiotics and grow overnight.

-

The next day, inoculate a larger volume of expression medium with the starter culture.

-

Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8.

-

-

Induction:

-

Add the unnatural amino acid to the culture to a final concentration of 1-2 mM.[24]

-

Induce the expression of the orthogonal system (e.g., with L-arabinose) and the target protein (e.g., with IPTG).

-

Continue to grow the culture at a lower temperature (e.g., 20-30°C) for 16-20 hours.

-

-

Cell Harvest: Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C.

Protocol 3: Confirmation of UAA Incorporation by Mass Spectrometry

This protocol verifies that the UAA has been successfully and specifically incorporated at the desired site.[24][25][26]

-

Protein Purification:

-

Lyse the harvested cells (e.g., by sonication).

-

Clarify the lysate by high-speed centrifugation.

-

Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Assess purity using SDS-PAGE.

-

-

Proteolytic Digestion:

-

Denature the purified protein.

-

Digest the protein into smaller peptides using a specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides using tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Perform a full MS1 scan to identify the mass-to-charge ratio of the precursor peptide ions. The peptide containing the UAA will have a specific, predictable mass shift compared to the wild-type peptide.

-

Isolate the precursor ion of the UAA-containing peptide and subject it to fragmentation (MS2).

-

Analyze the resulting fragment ion spectrum to confirm the exact amino acid sequence and pinpoint the precise location of the mass modification, confirming the site-specific incorporation of the UAA.[24]

-

Future Perspectives

The field of unnatural amino acids continues to evolve rapidly. Advances in synthetic biology are leading to the creation of new orthogonal systems capable of incorporating an ever-expanding array of UAAs with novel functionalities.[27] The development of cell-free protein synthesis (CFPS) systems further broadens the scope, allowing for the incorporation of UAAs that may be toxic to living cells or have poor membrane permeability.[28][29] As these technologies mature, UAAs will undoubtedly play an increasingly integral role in the design of next-generation therapeutics, enabling the development of drugs with unprecedented precision, stability, and efficacy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 8. biosynth.com [biosynth.com]

- 9. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Bioequivalence of Sitagliptin Phosphate/Metformin Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]

- 16. Levodopa-induced dyskinesia and striatal signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 18. quora.com [quora.com]

- 19. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 24. benchchem.com [benchchem.com]

- 25. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Strategic Integration of Boc-L-homophenylalanine in the Design of Novel Peptides: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. This technical guide delves into the utility of N-α-tert-Butoxycarbonyl-L-homophenylalanine (Boc-L-homophenylalanine) as a pivotal building block in the synthesis of novel peptides with enhanced therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth overview of its application, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Advantage of this compound in Peptide Synthesis

This compound (CAS Number: 100564-78-1) is a derivative of the natural amino acid phenylalanine, featuring an additional methylene group in its side chain. This seemingly subtle modification, combined with the acid-labile Boc protecting group, offers significant advantages in solid-phase peptide synthesis (SPPS). The Boc group ensures the selective and controlled elongation of the peptide chain by preventing unwanted side reactions at the N-terminus.[1] Its removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), is a well-established and efficient step in the Boc-SPPS workflow.[2][3]

The incorporation of the homophenylalanine residue itself imparts crucial physicochemical properties to the resulting peptide. The extended hydrophobic side chain can enhance the peptide's ability to cross cellular membranes and can influence its binding affinity and selectivity for biological targets.[1] This makes this compound a valuable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.

Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 100564-78-1 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 70-80 °C | |

| Solubility | Soluble in methanol and other organic solvents | |

| Storage Conditions | 2-8 °C |

Applications in Novel Peptide Development: A Case Study of Cyclolinopeptide A Analogues

A compelling example of the application of this compound is in the development of analogues of Cyclolinopeptide A (CLA), a naturally occurring cyclic nonapeptide with known immunosuppressive properties.[1][4] By strategically replacing phenylalanine residues with homophenylalanine, researchers have generated novel peptides with altered conformational flexibility and enhanced biological activity.[1][4]

Immunosuppressive Activity

Studies have shown that the substitution of phenylalanine with homophenylalanine in CLA analogues leads to significant immunosuppressive effects. These peptides have been demonstrated to inhibit the proliferation of mitogen-stimulated T- and B-cells and suppress the humoral immune response.[1] The biological activities of selected CLA analogues containing homophenylalanine are summarized in Table 2.

| Peptide Analogue | Biological Activity | Potency | Reference |

| CLA analogue with Hphe at position 4 | Inhibition of T- and B-cell proliferation; Inhibition of humoral immune response (AFC number) | Complete block; Very potent | [1] |

| CLA analogue with Hphe at position 3 | Inhibition of mitogen-induced splenocyte proliferation; Inhibition of humoral immune response | Similar to analogue with Hphe at pos. 4; Exceptionally inhibitory | [1] |

| CLA analogue with Hphe at positions 3 and 4 | Inhibition of mitogen-induced splenocyte proliferation; Inhibition of humoral immune response | Similar to analogue with Hphe at pos. 4; Moderate suppressor | [1] |

| Linear precursor with γ(3)-bis(homophenylalanine) at positions 3 & 4 (Compound 6) | Inhibition of LPS-induced TNF-α production in whole human blood cultures | Particularly suppressive | [4] |

| Cyclic analogue with S-γ(3)-hhPhe at position 4 (Compound 11) | Inhibition of mitogen-induced PBMC proliferation; Non-toxic to peripheral blood mononuclear cells (PBMC) at active concentrations | Dose-dependent | [4] |

The immunosuppressive activity of these homophenylalanine-containing CLA analogues is, at least in part, mediated through the modulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.[4]

Experimental Protocols

The synthesis and evaluation of peptides containing this compound typically involve a series of well-defined steps.

Solid-Phase Peptide Synthesis (Boc-SPPS) of a Homophenylalanine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating this compound.

1. Resin Preparation:

-

Swell Merrifield resin in dichloromethane (DCM) for 30 minutes.

-

Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).[5]

2. First Amino Acid Coupling (Attachment to Resin):

-

Dissolve this compound (2 eq.) and cesium carbonate (Cs₂CO₃) (1 eq.) in DMF.

-

Add the solution to the swollen resin and agitate at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water (1:1), DMF, and DCM.[5]

3. Peptide Chain Elongation (One Coupling Cycle):

-

Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM and then neutralize with 10% diisopropylethylamine (DIEA) in DCM.[2][3]

-

Coupling: Dissolve the next Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.[5]

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive side chains.[2]

5. Purification:

-

Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6][7]

6. Characterization:

-

Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8]

-

Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Mechanism of Action: The TNF-α Signaling Pathway

The immunosuppressive effects of homophenylalanine-containing cyclolinopeptide A analogues are linked to the inhibition of TNF-α production.[4] The following diagram illustrates a simplified overview of the TNF-α signaling pathway leading to inflammation, which these novel peptides may modulate.

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of novel peptides. Its strategic incorporation can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules. The case of cyclolinopeptide A analogues demonstrates the potential of this non-proteinogenic amino acid in generating potent immunosuppressive agents. The detailed experimental protocols and a clearer understanding of the modulated biological pathways, as visualized in this guide, provide a solid foundation for researchers to explore the full potential of this compound in the development of next-generation peptide therapeutics.

References

- 1. Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide-Based TNF-α-Binding Decoy Therapy Mitigates Lipopolysaccharide-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Tumor Necrosis Factor-α by Peptide Lv in Bone Marrow Macrophages and Synovium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. medium.com [medium.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Boc Protection Strategy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the tert-butyloxycarbonyl (Boc) protection strategy, a foundational and robust methodology in solid-phase peptide synthesis (SPPS). It covers the core principles, historical context, detailed experimental protocols, and a comparative analysis with the prevalent Fmoc strategy, offering valuable insights for professionals in peptide research and drug development.

Core Principles of the Boc Protection Strategy

The Boc protection strategy, a cornerstone in the history of peptide synthesis, revolves around the use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[1] In this scheme, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which are cleaved under stronger acidic conditions.[2] This difference in acid lability between the temporary Nα-Boc group and the more permanent side-chain protecting groups is the key to the selective deprotection and stepwise elongation of the peptide chain.[2]

The general cycle of Boc-SPPS involves the following key steps:

-

Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA).[5]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.[5]

-

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

Historical Milestones

The development of the Boc protection strategy was a pivotal moment in the history of peptide synthesis.

-

1957: The tert-butoxycarbonyl (Boc) group was first introduced as a protecting group for amines by Frederick C. McKay and Albertson.

-

Early 1960s: R. Bruce Merrifield utilized the Boc group in his groundbreaking invention of Solid-Phase Peptide Synthesis (SPPS), for which he was awarded the Nobel Prize in Chemistry in 1984. The Boc group's selective acid lability was perfectly suited for this new methodology.

Quantitative Data Summary

Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc Strategy | Fmoc Strategy | Key Considerations |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | Dictates the entire chemical strategy. |

| Deprotection Conditions | Moderately strong acid (e.g., 50% TFA in DCM)[4] | Base (e.g., 20% piperidine in DMF)[6] | Boc conditions are harsher; Fmoc is milder. |

| Side-Chain Protection | Typically benzyl-based (Bzl) ethers, esters, and carbamates[2] | Typically tert-butyl (tBu) based ethers, esters, and carbamates[7] | Orthogonality is key for selective deprotection. |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[2] | Strong acid (e.g., 95% TFA)[6] | Boc cleavage requires specialized equipment for HF. |

| Cost of Amino Acids | Generally less expensive[] | Generally more expensive, but prices are decreasing[9] | A significant factor in large-scale synthesis. |

| Crude Purity | May be lower due to harsher deprotection conditions[9] | Generally higher due to milder conditions[9] | Higher crude purity reduces downstream purification costs. |

| Aggregation Issues | Can be advantageous for difficult sequences as the protonated N-terminus after deprotection can reduce aggregation.[1] | More prone to aggregation in certain sequences. | A critical factor for hydrophobic or long peptides. |

| Compatibility with PTMs | Harsher conditions can be detrimental to some post-translational modifications. | Milder conditions are more compatible with sensitive modifications like phosphorylation and glycosylation.[6] | Important for the synthesis of complex peptides. |

| Automation Suitability | Well-suited for automation, with established protocols. | Highly amenable to automation, with easy online monitoring of Fmoc deprotection.[6] | A key factor for high-throughput synthesis. |

Common Side-Chain Protecting Groups in Boc-SPPS

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |

| Arginine | Tosyl | Tos | HF, TFMSA[10] |

| Arginine | Nitro | NO2 | HF[10] |